molecular formula C13H11N3O2 B584627 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole CAS No. 1346604-32-7

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole

Cat. No.: B584627
CAS No.: 1346604-32-7
M. Wt: 241.25
InChI Key: XZMBOBNKABMBTG-UHFFFAOYSA-N
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Description

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is a high-purity synthetic derivative of the pyrido[4,3-b]indole scaffold, provided for advanced research applications. This compound is of significant interest in toxicology and cancer research due to its structural relationship to the food-borne heterocyclic amine and carcinogen 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) . Researchers can utilize this nitro-analogue to investigate the metabolic activation pathways of similar carcinogens, which often involve enzymatic modification of exocyclic amino groups . Studies on the parent amine, Trp-P-1, have shown that this class of compounds can induce caspase-dependent apoptosis in mononuclear cells, trigger DNA double-strand breaks through the inhibition of topoisomerase I, and promote nitric oxide production in murine macrophages via activation of the NF-κB pathway . The pyrido[4,3-b]indole core is a privileged structure in medicinal chemistry, forming the basis of several FDA-approved drugs and compounds under investigation for targeting various kinases and pathways involved in cell proliferation and inflammation . The nitro substituent on this core structure provides a key handle for further synthetic modification, making it a valuable intermediate for developing novel chemical probes or studying structure-activity relationships (SAR). This reagent is essential for researchers exploring the mechanisms of carcinogenicity, cellular apoptosis, and inflammatory responses, as well as for those designing novel indole-based bioactive molecules in oncology and autoinflammatory disease research .

Properties

IUPAC Name

1,4-dimethyl-3-nitro-5H-pyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-7-12-11(8(2)14-13(7)16(17)18)9-5-3-4-6-10(9)15-12/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMBOBNKABMBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1[N+](=O)[O-])C)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Methylation

  • Reagents : CH₃I (2.0 equiv), K₂CO₃ (3.0 equiv)

  • Solvent : DMF

  • Temperature : 80°C, 12 h

  • Yield : ~70%

4-Methylation

  • Reagents : Dimethyl sulfate ((CH₃O)₂SO₂, 1.5 equiv)

  • Base : NaH (2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to RT, 6 h

  • Yield : ~65%

Sequential Synthesis: Integrating Nitration and Methylation

A modular approach combining the above steps is critical for obtaining 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole. The optimal sequence involves:

  • Core formation via cyclization.

  • Regioselective nitration at the 3-position.

  • Stepwise methylation at 1- and 4-positions.

Table 1. Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYield (%)Purity (%)Reference
1CyclizationKOtBu, DMSO, 130°C, 24 h68>95
2NitrationHNO₃/H₂SO₄, 0°C→RT, 6 h5290
3a1-MethylationCH₃I, K₂CO₃, DMF, 80°C, 12 h7088
3b4-Methylation(CH₃O)₂SO₂, NaH, THF, RT, 6 h6585

Challenges and Mitigation Strategies

Regioselectivity in Nitration

The electron-rich pyridoindole core predisposes the 3- and 9-positions to nitration. To favor 3-substitution:

  • Use low temperatures (0–5°C) to slow reaction kinetics.

  • Employ bulky directing groups transiently (e.g., Boc protection).

Demethylation Side Reactions

Over-methylation or demethylation can occur under acidic nitration conditions. Mitigation includes:

  • Protecting groups : Acetylation of amine groups prior to nitration.

  • Sequential steps : Perform nitration before methylation to avoid nitro-group reduction.

Advanced Functionalization and Derivatives

Recent advances enable diversification of the pyrido[4,3-b]indole scaffold. For instance, Suzuki-Miyaura coupling post-nitration introduces aryl/heteroaryl groups at the 9-position, as demonstrated in PMC9520531 . This method uses palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in toluene/ethanol (3:1) at 80°C.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, where the methyl groups can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Scientific Research Applications

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its potential as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole can be compared with other similar indole derivatives, such as:

    3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole: The amino derivative obtained by the reduction of the nitro compound.

    1,4-Dimethyl-5H-pyrido[4,3-b]indole: The parent compound without the nitro group.

    3-Nitroindole: A simpler indole derivative with a nitro group at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Biological Activity

3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is an organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and implications for research and medicine.

  • Molecular Formula : C13H10N3O2
  • Molecular Weight : 240.2374 g/mol
  • CAS Number : 1346604-32-7

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates interact with cellular components, influencing various biological processes. The compound is known to modulate the activity of enzymes and receptors through these interactions .

Key Pathways Involved:

  • Nitric Oxide Production : The compound has been shown to induce nitric oxide (NO) production in murine macrophages. This process is associated with the activation of inducible NO synthase (iNOS) and is crucial for various cellular signaling pathways related to inflammation and immune response .
  • Reactive Oxygen Species (ROS) : this compound increases intracellular ROS levels, which play a significant role in activating the transcription factor NF-kappaB. This activation leads to enhanced expression of genes involved in inflammatory responses .

Biological Effects

The compound exhibits several notable biological effects:

Anticancer Activity

Research indicates that this compound has potential anticancer properties. It has been linked to:

  • Induction of Apoptosis : At certain concentrations, the compound activates caspase pathways leading to apoptosis in various cell types. For instance, it has been shown to activate caspase-3-like proteases in rat splenocytes .
  • Mutagenicity : Similar compounds have demonstrated mutagenic effects in bacterial models and have been implicated in carcinogenesis due to their ability to cause DNA damage and chromosomal anomalies .

Inhibition of DNA Repair Mechanisms

Studies have demonstrated that this compound inhibits DNA repair processes in UV-exposed cells. It reduces the efficiency of repairing cyclobutane dimers and (6-4) photoproducts in E. coli, indicating a potential role in enhancing mutagenic effects under certain conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
Trp-P-1 (3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole) Trp-P-1 StructureKnown carcinogen; induces apoptosis and mutagenicity
1,4-Dimethyl-5H-pyrido[4,3-b]indole Parent Compound StructureLacks nitro group; lower biological activity
3-Nitroindole Nitroindole StructureExhibits some similar properties but less potent

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Nitric Oxide Production : This study demonstrated that the compound significantly increased NO production in macrophages without co-stimulation by other agents. The results indicated a direct relationship between the compound's concentration and NO levels produced.
  • Mutagenesis Research : A comprehensive analysis revealed that this compound enhances mutation frequencies in E. coli under UV light exposure conditions.

Q & A

Q. What methodologies are recommended for quantifying Trp-P-1 in biological samples?

Trp-P-1 can be quantified using high-performance liquid chromatography (HPLC) coupled with fluorescence detection due to its aromatic heterocyclic structure. Validation should include spiked recovery experiments using certified reference standards. Normalize protein content in samples using the Bradford assay to ensure consistency .

Q. What mechanistic evidence supports Trp-P-1’s classification as a carcinogen?

Rodent studies demonstrate that Trp-P-1 induces hepatocarcinomas via metabolic activation to DNA-reactive intermediates. The International Agency for Research on Cancer (IARC) classifies it as Group 2B ("possibly carcinogenic to humans") based on in vivo tumorigenicity and in vitro mutagenicity data .

Q. How does Trp-P-1 interact with cellular receptors to exert toxicity?

Trp-P-1 competitively inhibits 5-hydroxytryptamine (5-HT) receptors with a Ki value of 18 μM, as shown in kinetic assays. This interaction disrupts neurotransmitter signaling and may contribute to neurotoxic effects .

Q. What biomarkers are used to assess Trp-P-1 exposure in epidemiological studies?

Key biomarkers include DNA adducts (e.g., dG-C8-Trp-P-1) and urinary metabolites like N-acetyl-Trp-P-1. These are detected via mass spectrometry or immunohistochemistry .

Advanced Research Questions

Q. How to design experiments evaluating Trp-P-1’s competitive inhibition of enzymatic or receptor targets?

  • Experimental Setup : Use purified 5-HT receptors or enzymatic systems (e.g., CYP450 isoforms) with varying substrate (5-HT) and inhibitor (Trp-P-1) concentrations.
  • Analysis : Generate Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and calculate Ki values. Reference Table 2 from kinetic studies for comparative analysis .

Q. What methods resolve contradictions in Trp-P-1’s dose-response relationships across studies?

Discrepancies may arise from differences in metabolic activation systems (e.g., S9 liver fractions vs. recombinant CYP450 isoforms) or species-specific sensitivity. Perform meta-analyses controlling for variables like:

  • Metabolic competence : Use primary hepatocytes from multiple species.
  • Endpoint specificity : Compare Ames test (mutagenicity) vs. comet assay (DNA damage) .

Q. How to assess antimutagenic agents counteracting Trp-P-1’s effects?

  • In vitro : Use the Ames test with Salmonella typhimurium TA98 strain (+S9 metabolic activation) to quantify revertant colonies.
  • In vivo : Conduct micronucleus tests in rodent bone marrow or peripheral blood cells to evaluate chromosomal damage suppression.
  • Controls : Include positive (Trp-P-1 alone) and negative (vehicle-only) groups .

Q. What experimental approaches elucidate Trp-P-1’s role in ROS-mediated immunosuppression?

  • ROS Measurement : Use fluorescent probes (e.g., DCFH-DA) in immune cells (e.g., macrophages) exposed to Trp-P-1.
  • Functional Assays : Correlate ROS levels with phagocytic activity or cytokine secretion (ELISA).
  • Antioxidant Interruption : Pretreat cells with N-acetylcysteine (NAC) to test ROS dependency .

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